

LPK-26: A Technical Guide to its Chemical Structure, Synthesis, and Signaling

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and biological activity of **LPK-26**, a potent and selective κ -opioid receptor agonist. The information is intended for researchers and professionals involved in drug discovery and development.

Chemical Structure and Properties

LPK-26, with the systematic IUPAC name 2-(3,4-dichlorophenyl)-N-[(2S)-1-(2,5-dihydropyrrol-1-yl)-3-methylbutan-2-yl]-N-methylacetamide, is a small molecule with the molecular formula $C_{18}H_{24}Cl_2N_2O.[1]$ It is recognized for its high affinity and selectivity for the κ -opioid receptor, demonstrating potential as an analgesic with a reduced risk of dependence compared to traditional opioids.[1]

Table 1: Chemical Identifiers of LPK-26

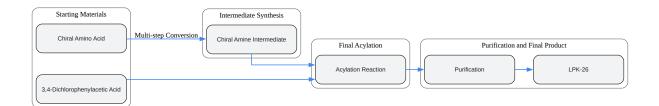


Identifier	Value	
IUPAC Name	2-(3,4-dichlorophenyl)-N-[(2S)-1-(2,5-dihydropyrrol-1-yl)-3-methylbutan-2-yl]-N-methylacetamide	
Molecular Formula	C18H24Cl2N2O	
SMILES	CC(C)INVALID-LINK N(C)C(=O)CC2=CC(=C(C=C2)CI)CI	
InChlKey	QFAIAMMFKKYCTL-QGZVFWFLSA-N	

Synthesis of LPK-26

While a detailed, step-by-step synthesis protocol for **LPK-26** is not readily available in the public domain, it is described as a derivative of ICI-199441 and an analogue of U-50,488H. The synthesis would likely involve a multi-step process starting from a chiral amino acid precursor to introduce the desired stereochemistry. A plausible synthetic route would involve the acylation of a chiral amine intermediate with 3,4-dichlorophenylacetic acid.

Logical Workflow for the Plausible Synthesis of LPK-26:



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Caption: Plausible synthetic workflow for **LPK-26**.

Biological Activity and Quantitative Data

LPK-26 exhibits high affinity and selectivity for the κ -opioid receptor (KOR) over μ - and δ -opioid receptors. This selectivity is crucial for its pharmacological profile, as activation of KOR is associated with analgesia without the severe addictive properties linked to μ -opioid receptor agonists.

Table 2: Receptor Binding Affinity of LPK-26

Receptor	Kı (nM)
κ-Opioid Receptor	0.64
μ-Opioid Receptor	1170
δ-Opioid Receptor	>10,000
Data from Tao et al., 2008.[1]	

The functional activity of **LPK-26** has been demonstrated in both in vitro and in vivo studies. It acts as a potent agonist, stimulating G-protein coupling and producing significant analgesic effects in animal models.

Table 3: Functional Activity of LPK-26

Assay	Metric	Value
[35S]GTPyS Binding	EC50 (nM)	0.0094
Mouse Hot-Plate Test	ED ₅₀ (mg/kg)	0.049
Mouse Acetic Acid Writhing Test	ED₅o (mg/kg)	0.0084
Data from Tao et al., 2008.[1]		

Signaling Pathway



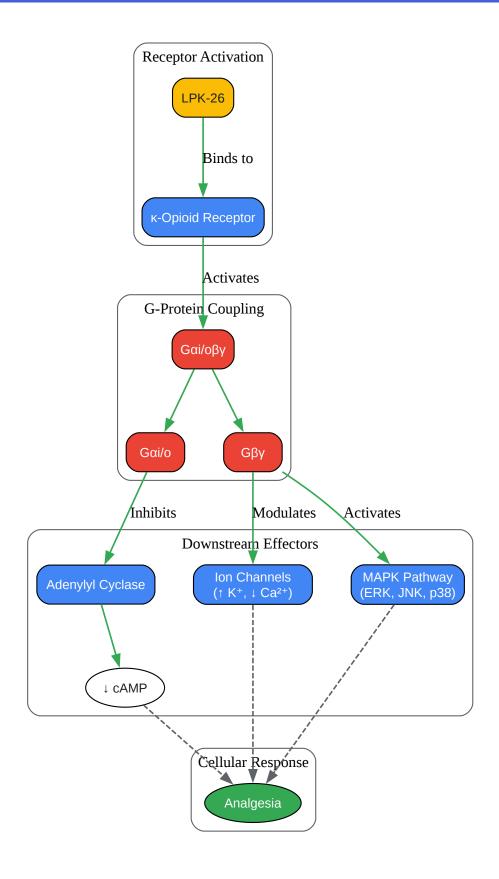
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As a κ -opioid receptor agonist, **LPK-26** initiates a cascade of intracellular signaling events upon binding to the receptor. The κ -opioid receptor is a G-protein coupled receptor (GPCR) that primarily couples to the Gai/o subunit.

Signaling Pathway of **LPK-26** at the κ -Opioid Receptor:





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References

- 1. LPK-26, a novel kappa-opioid receptor agonist with potent antinociceptive effects and low dependence potential - PubMed [pubmed.ncbi.nlm.nih.gov]
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